molecular formula C8H10ClF2N B1592244 (R)-1-(2,4-Difluorophenyl)ethanamine CAS No. 791098-84-5

(R)-1-(2,4-Difluorophenyl)ethanamine

Cat. No. B1592244
M. Wt: 193.62 g/mol
InChI Key: BWIGKZOWBCNPTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(2,4-Difluorophenyl)ethanamine” is a chemical compound with the molecular formula C8H9F2N . It is a derivative of ethanamine, where the hydrogen atom of the amino group is replaced by a 2,4-difluorophenyl group .

Scientific Research Applications

Environmental Toxicology

Research into compounds like DDT and DDE highlights the importance of understanding the environmental and health impacts of chemical compounds. These studies reveal how compounds can act as endocrine disruptors, affecting reproductive and immune systems in humans and wildlife, with implications for (R)-1-(2,4-Difluorophenyl)ethanamine if it shares similar properties or uses (Burgos-Aceves et al., 2021).

Occupational Health

Investigations into the health effects of occupational exposure to chemicals underscore the necessity of workplace safety measures and regulatory standards for handling chemical substances, including potentially (R)-1-(2,4-Difluorophenyl)ethanamine, to prevent adverse health outcomes (Ruder, 2006).

Gas Separation Technologies

The development of new materials and technologies for gas separation, such as SILMs, illustrates the application of chemical compounds in improving industrial processes. This research can inform the design and synthesis of compounds like (R)-1-(2,4-Difluorophenyl)ethanamine for specific applications in gas separation or purification (Scovazzo, 2009).

Renewable Energy and Hydrogen Production

The reforming of bio-ethanol for hydrogen production presents an example of how chemical compounds and catalysts are critical in the development of renewable energy technologies. Similar research into the catalytic properties of (R)-1-(2,4-Difluorophenyl)ethanamine could potentially contribute to advancements in energy production (Ni, Leung, & Leung, 2007).

Chemical Synthesis and Material Science

Advancements in the synthesis of aryl-aryl bonds through direct arylation highlight the importance of novel chemical compounds in facilitating efficient, sustainable chemical synthesis techniques. Research into compounds like (R)-1-(2,4-Difluorophenyl)ethanamine could contribute to new methodologies in material science and organic synthesis (McGlacken & Bateman, 2009).

properties

IUPAC Name

(1R)-1-(2,4-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPKWFKAYDHOQW-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(2,4-Difluorophenyl)ethanamine

CAS RN

791098-84-5
Record name (1R)-1-(2,4-difluorophenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Mumthas, MTP Miranda - R, 2016
Number of citations: 2

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